molecular formula C17H14N2O2 B12588043 (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 648929-23-1

(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B12588043
CAS No.: 648929-23-1
M. Wt: 278.30 g/mol
InChI Key: XTIVLYSLPXZKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Chlorophenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness

(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to its analogs .

Properties

CAS No.

648929-23-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(2-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)17(20)13-11-18-19(12-13)14-7-3-2-4-8-14/h2-12H,1H3

InChI Key

XTIVLYSLPXZKLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.